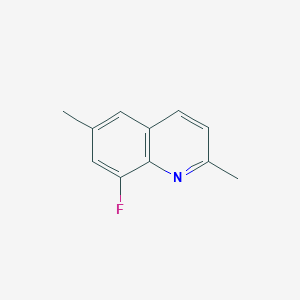

8-Fluoro-2,6-dimethylquinoline

説明

Contextual Significance of Fluorinated Quinolines within Chemical Sciences

The introduction of fluorine into organic molecules, including the quinoline (B57606) framework, can dramatically alter their properties. mdpi.comresearchgate.net Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comtandfonline.com In the context of quinolines, fluorination has been a key strategy in the development of pharmaceuticals. nih.govrsc.org For instance, the addition of a fluorine atom at the C-6 position of the quinoline ring was a pivotal discovery, leading to a significant enhancement in the antibacterial activity of quinolone antibiotics. tandfonline.combenthamdirect.com

Fluorinated quinolines are not only relevant in medicinal chemistry but also in materials science, where their unique electronic and optical properties can be harnessed. chemrj.orgsmolecule.com The presence of fluorine can modulate the electron distribution within the aromatic system, influencing properties like luminescence and conductivity. Researchers continue to synthesize and investigate novel fluorinated quinoline analogs to explore their potential in creating new fungicides, pesticides, and advanced materials. mdpi.comhep.com.cn

Foundational Importance of Quinoline Heterocyclic Frameworks in Contemporary Organic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in organic chemistry. scispace.comnumberanalytics.com First isolated from coal tar in the 19th century, this heterocyclic system is a core component of numerous natural products, most famously the antimalarial alkaloid quinine. chemrj.orgnumberanalytics.com This historical significance has spurred extensive research into the synthesis and functionalization of quinoline derivatives. numberanalytics.comresearchgate.net

The versatility of the quinoline framework allows it to serve as a building block for a wide array of complex molecules with diverse applications. researchgate.netresearchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comresearchgate.net The ability to modify the quinoline ring at various positions enables chemists to fine-tune the molecule's properties for specific functions, from acting as anticancer agents to components in organic light-emitting diodes (OLEDs). chemrj.orgnumberanalytics.comorientjchem.org Classic organic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses provide robust methods for constructing the quinoline core, allowing for the generation of a vast library of substituted quinolines for further study. acs.orgwikipedia.org

Specific Research Focus on 8-Fluoro-2,6-dimethylquinoline and its Substituted Analogues

While the broader families of quinolines and fluorinated quinolines are well-studied, specific research on this compound is more niche. Its structure combines the features of a fluorinated quinoline with the presence of two methyl groups, which can also influence its steric and electronic properties. Research into this specific compound and its analogues often involves their synthesis and subsequent evaluation for particular applications.

One common synthetic approach to access such polysubstituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. scispace.comacs.org Variations of this method allow for the introduction of diverse functional groups onto the quinoline skeleton. nih.gov

Research on analogues of this compound includes the synthesis of derivatives with different substituents to probe structure-activity relationships. For example, studies have explored the synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline derivatives for their potential as antifungal agents. hep.com.cn Other related research has focused on creating various halogenated and substituted quinolines to investigate their potential as inhibitors of specific enzymes or as novel therapeutic agents. nih.gov The data gathered from such studies, including spectroscopic and activity data, is crucial for guiding the design of new compounds with desired properties.

Interactive Data Table: Properties of Related Quinoline Compounds

This table summarizes key identifiers for this compound and its parent compound, 2,6-dimethylquinoline (B146794).

| Compound Name | Molecular Formula | CAS Number | PubChem CID |

| 2,6-Dimethylquinoline | C₁₁H₁₁N | 877-43-0 | 13414 |

| 8-Fluoro-2-methylquinolin-4-amine | C₁₀H₉FN₂ | 288151-34-8 | 13849767 |

Structure

3D Structure

特性

分子式 |

C11H10FN |

|---|---|

分子量 |

175.20 g/mol |

IUPAC名 |

8-fluoro-2,6-dimethylquinoline |

InChI |

InChI=1S/C11H10FN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3 |

InChIキー |

QXCXMKZDZMCBEY-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=C1)C=C(C=C2F)C |

製品の起源 |

United States |

Synthetic Methodologies for 8 Fluoro 2,6 Dimethylquinoline and Analogous Structures

Strategies for Regioselective Fluorination of Quinolines

Introducing fluorine at a specific position on the quinoline (B57606) ring is a formidable challenge due to the electronic nature of the azaarene system. Various methods have been developed to achieve regioselectivity, ranging from direct activation of carbon-hydrogen bonds to electrochemical approaches.

Direct C-H fluorination represents an efficient strategy for creating aromatic C-F bonds, though it is complicated by the high barrier to C-F bond formation and the need for selectivity. acs.orgresearchgate.netnih.gov The fluorination of six-membered azaarenes like quinoline is particularly challenging. acs.org Electrophilic fluorination of electron-deficient azaarenes is difficult due to the high energy of the Wheland intermediates that would be formed. acs.orgresearchgate.netnih.gov Similarly, nucleophilic aromatic substitution is hampered because fluoride (B91410) is a better leaving group than the hydride that would need to be eliminated. thieme-connect.com

To overcome these hurdles, a novel strategy has been developed that avoids the formation of traditional Meisenheimer intermediates. This method relies on an asynchronous concerted F⁻-e⁻-H⁺ transfer, enabling the first successful nucleophilic oxidative fluorination of quinolines, with selectivity for the C4 position. acs.orgresearchgate.netnih.gov While C4 is the most electrophilic site, methods for direct fluorination at this position were previously unavailable. acs.org Other approaches using elemental fluorine for direct fluorination on quinoline derivatives have been explored but often result in mixtures of products, with fluorination occurring at the 5-, 6-, and 8-positions. researchgate.net

The development of directing groups has also facilitated regioselective fluorination. For instance, an 8-aminoquinoline-derived auxiliary has been used to direct the palladium-catalyzed fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids using N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org

Electrochemical methods offer a powerful tool for the regioselective fluorination of quinolines. Anodic oxidation has been successfully employed for the incorporation of fluorine into the quinoline ring. researchgate.net A notable development is a method for the regioselective 5,8-difluorination of various quinoline derivatives. georgiasouthern.eduresearchgate.net This process is conducted in an undivided electrochemical cell with platinum electrodes, using a solution of hydrogen fluoride in pyridine (B92270) (HF:pyridine) which acts as both the fluorine source and the supporting electrolyte. georgiasouthern.eduresearchgate.net The reactions are typically carried out at room temperature and can provide moderate to good yields within a relatively short reaction time of two hours. georgiasouthern.edu

This electrochemical approach provides a direct route to C5 and C8 difluorinated quinolines, a substitution pattern of significant interest. Further research has explored electrocatalytic systems for halogenation at the C5 position of 8-aminoquinolines, demonstrating the utility of electrochemistry in achieving site-specific functionalization. rsc.org

| Method | Reagents/Conditions | Position(s) Fluorinated | Key Features |

| Electrochemical Anodic Oxidation | HF:pyridine, Pt anode/cathode, room temp. | C5, C8 | Regioselective difluorination, moderate to good yields, short reaction times. georgiasouthern.eduresearchgate.net |

In addition to direct fluorination, fluorine-containing reagents can mediate the regioselective introduction of other halogens. A novel and efficient method has been developed for the synthesis of 2-chloroquinoline (B121035) and its derivatives. vapourtec.comresearchgate.net This process utilizes a microfluidic reactor and involves the N-fluorination of the quinoline substrate with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. vapourtec.com

The resulting N-fluoroquinolinium intermediate then reacts with a chlorine source, such as 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), to achieve selective chlorination at the C2 position. vapourtec.com This metal-free reaction provides moderate to good yields of C2-chlorinated heterocyclic products. vapourtec.com The use of a microreactor system enhances productivity and shortens reaction times compared to conventional batch reactors, while also improving mass transfer. researchgate.net This strategy highlights how fluorine chemistry can be leveraged to control the regioselectivity of other halogenations.

| Reaction | Key Reagents | Position Halogenated | Advantages |

| Regioselective Chlorination | Selectfluor, DCDMH | C2 | Metal-free, efficient, good yields, enhanced productivity in microreactor. vapourtec.comresearchgate.net |

Annulation and Cyclization Reactions for Quinoline Core Formation

The construction of the fundamental quinoline ring system is most commonly achieved through annulation and cyclization strategies, with the Friedländer and Skraup syntheses being cornerstone methods.

The Friedländer synthesis is a versatile and straightforward method for producing polysubstituted quinolines, typically involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone). wikipedia.orgnih.gov The reaction can be catalyzed by acids (trifluoroacetic acid, p-toluenesulfonic acid), iodine, or various Lewis acids. wikipedia.org

Numerous variations and catalysts have been developed to improve the efficiency, selectivity, and environmental sustainability of the Friedländer reaction. nih.gov These include:

Ruthenium Complexes: Ruthenium complexes of 8-hydroxyquinoline (B1678124) have been used as effective catalysts. For instance, the 5-methyl-8-hydroxyquinoline ruthenium complex catalyzed the synthesis of 2-phenylquinoline (B181262) with high yield. sioc-journal.cn

Solid Acid Catalysts: Heterogeneous catalysts such as Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have been employed to facilitate the reaction under milder conditions, often with the benefit of catalyst reusability. researchgate.net

Metal-Organic Frameworks and Nanocatalysts: Modern approaches have incorporated advanced materials like ionic liquids, metal-organic frameworks, and nanocatalysts to optimize the reaction. nih.gov

Calcium Triflate Catalysis: A one-pot, solvent-free Friedländer synthesis of 2-methyl-3-acyl quinolines has been reported using calcium triflate as a catalyst, proceeding via in situ chemoselective Csp³–H functionalization. tandfonline.com

These variations allow for the synthesis of a wide array of functionalized quinolines, which can then undergo subsequent fluorination, or be built from already fluorinated starting materials. nih.govsioc-journal.cn

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate | Efficient, rapid synthesis. | wikipedia.org |

| Ruthenium Complexes | 5-methyl-8-hydroxyquinoline ruthenium complex | High yields for specific derivatives. | sioc-journal.cn |

| Solid Acid Catalysts | Montmorillonite K-10, nano-crystalline sulfated zirconia | Mild conditions, short reaction times, reusability. | researchgate.net |

| Triflate Salts | Calcium triflate [Ca(OTf)₂] | Solvent-free conditions, high yields. | tandfonline.com |

The Skraup reaction is a classic method for synthesizing quinolines, traditionally involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. tandfonline.comnih.gov This method and its variant, the Doebner-von Miller reaction, are fundamental routes to the quinoline core. nih.gov

To synthesize fluorinated quinolines like 8-fluoro-2,6-dimethylquinoline, the Skraup synthesis can be adapted by using a fluorinated aniline as the starting material. For example, the synthesis of 8-fluoro-4-methylquinoline (B2535879) can be achieved by reacting 2-fluoroaniline (B146934) with methyl vinyl ketone in acetic acid. google.com Similarly, a modified Skraup synthesis is used to produce 8-fluoro-4-(2-phenylethoxy)quinoline, where a fluorinated analog of ortho-aminophenol is reacted with glycerol and sulfuric acid.

The synthesis of the direct precursor, 8-bromo-2,6-dimethylquinoline (B1381944), has been accomplished via a cyclization reaction between 2-bromo-4-methylaniline (B145976) and crotonaldehyde (B89634) in the presence of hydrochloric acid. preprints.orgresearchgate.net This bromo-substituted quinoline serves as a valuable intermediate that could potentially undergo a subsequent halogen-exchange (halex) reaction to introduce the fluorine atom at the C8 position.

| Reaction Name | Starting Materials Example | Product Example | Key Strategy |

| Modified Skraup | 2-fluoroaniline, methyl vinyl ketone | 8-fluoro-4-methylquinoline | Use of a pre-fluorinated aniline. google.com |

| Modified Skraup | 2-amino-5-fluorophenol, glycerol | 8-fluoro-4-hydroxyquinoline | Use of a fluorinated aminophenol. |

| Doebner-von Miller | 2-bromo-4-methylaniline, crotonaldehyde | 8-bromo-2,6-dimethylquinoline | Creation of a halogenated precursor for subsequent fluorination. preprints.orgresearchgate.net |

Condensation Reactions Utilizing Fluorinated Anilines and Carbonyl Precursors

The Combes synthesis is a classic method for preparing substituted quinolines, which involves the acid-catalyzed condensation of anilines with β-diketones. wikipedia.org This methodology is particularly relevant for the synthesis of 2,4-substituted quinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The choice of aniline and β-diketone precursors determines the substitution pattern of the final quinoline product. For instance, the reaction of a fluorinated aniline with a suitable β-diketone under acidic conditions can yield a fluoro-substituted quinoline. The regioselectivity of the Combes synthesis can be influenced by both steric and electronic factors of the substituents on the aniline and the diketone. wikipedia.org

Another relevant condensation approach is the Doebner-von Miller reaction, which typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. nih.gov A variation of this reaction has been used to synthesize 8-fluoro-4-methylquinoline from 2-fluoroaniline and methyl vinyl ketone in acetic acid, with the aid of a catalyst and subsequent heating. google.com

The Friedländer synthesis offers another pathway, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govmdpi.com Microwave-assisted Friedländer synthesis has been shown to be an environmentally friendly method for producing quinolines. mdpi.com

Oxidative Annulation Techniques for Quinoline Synthesis

Oxidative annulation has become a powerful strategy for quinoline synthesis, often leveraging transition metal catalysis or photoredox chemistry. mdpi.comscilit.com These methods frequently involve C-H bond activation and the formation of new C-C and C-N bonds in a single operation. mdpi.comscilit.com

One such approach is the FeCl₃-catalyzed oxidative annulation of anilines and aryl ketones with dimethyl sulfoxide (B87167) (DMSO) serving as a methine source, promoted by K₂S₂O₈. rsc.org This method has demonstrated broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aniline and ketone, leading to 4-arylquinolines in high yields. rsc.org Similarly, a copper-catalyzed method uses O₂ as the oxidant and DMSO as a carbon source for the cyclization of anilines and aryl ketones to produce 2-arylquinolines. rsc.org

A sequential strategy involving CeO₂-catalyzed oxidative annulation followed by dehydrogenation has been developed for the synthesis of complex fused quinoline systems like pyrrolo[3,4-c]quinoline-1,3-diones. rsc.org This process demonstrates the utility of oxidative annulation in building intricate heterocyclic scaffolds. rsc.org

Metal-Catalyzed Synthetic Transformations

Metal-catalyzed reactions are indispensable for the synthesis and functionalization of quinoline rings, offering high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization

Palladium catalysis is widely employed for the functionalization of quinoline scaffolds. mdpi.com One-pot processes that combine traditional cross-coupling reactions with C-H functionalization have been developed using a single palladium precatalyst. acs.orgsoton.ac.uk These reactions can be performed in the air without the need for external ligands, with the quinoline substrate itself acting as an N-ligand to facilitate the catalytic cycle. acs.orgsoton.ac.uk For example, a one-pot Suzuki-Miyaura coupling followed by an intramolecular direct arylation has been used to synthesize 2-phenyl-benzofuro[3,2-c]quinoline. acs.org

Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions enable the direct arylation of quinolines. rsc.org For instance, quinoline N-oxides can be arylated at the C2-position with indoles or 2-methylthiophene (B1210033) using a palladium catalyst. mdpi.com These reactions often require an oxidant, such as silver carbonate (Ag₂CO₃), and can be highly regioselective. mdpi.comrsc.org A notable example is the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, which involves a Suzuki reaction to functionalize a bromo-substituted quinoline precursor. preprints.org

Copper-Catalyzed Cyclizations and Derivatizations

Copper catalysis provides a cost-effective and environmentally benign alternative for quinoline synthesis and derivatization. organic-chemistry.org Copper-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles offer a one-pot synthesis of quinolines under mild conditions. organic-chemistry.org

An efficient method for synthesizing 2-substituted quinolines involves a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under aerobic conditions and displays excellent functional group tolerance and high yields. organic-chemistry.org The mechanism is believed to involve a radical pathway initiated by a single-electron transfer process. organic-chemistry.org

Copper is also utilized in dual cyclization reactions to construct complex heterocyclic systems containing a quinoline core, such as quinindolines. mdpi.com These reactions can be catalyzed by a Cu/Lewis acid system, where the copper facilitates an intramolecular C-N coupling. mdpi.com Furthermore, enantioselective copper-catalyzed borylative cyclizations have been developed for the synthesis of chiral nitrogen-containing heterocycles, including tetrahydroquinolines and pyrroloquinazolinones. d-nb.info

Iridium-Catalyzed Borylation of Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of fluoroarenes, including fluoroquinolines. researchgate.netrsc.org This method allows for the direct introduction of a boryl group, which can then be further transformed into various functional groups. ucc.ienih.govacs.org Specifically, the iridium-catalyzed borylation of 6-fluoroquinolines has been achieved, providing access to C-7 substituted derivatives. ucc.ie The resulting quinoline boronic esters are valuable intermediates in medicinal chemistry, as they can be used to synthesize fluoroquinolones, the core structure of many antibiotics. ucc.ienih.govacs.org The choice of ligand is crucial for the success and selectivity of the borylation reaction. researchgate.net

Rhodium-Catalyzed Synthesis of Functionalized Quinolines

Rhodium catalysis offers unique pathways for the synthesis of functionalized quinolines through C-H activation. A rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules has been developed to selectively synthesize quinolines. acs.org The selectivity of this reaction is dependent on the oxidant used. acs.org

Another rhodium-catalyzed approach involves the reaction of 2-aminohydrazones with terminal alkynes. rsc.orgrsc.org This method is chemo- and regioselective, oxidant- and base-free, and tolerates a wide range of functional groups. rsc.orgrsc.org It provides a novel route to functionalized quinolines and has been successfully applied to the synthesis of bis-quinolines. rsc.org Additionally, rhodium-catalyzed hydroarylation/hydrovinylation of β-(2-aminophenyl)-α,β-ynones with boronic acids or trifluoroborates has been used to prepare 4-aryl and 4-vinyl quinolines. organic-chemistry.org

Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Catalyst/Reagents | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Combes Synthesis | Acid (e.g., H₂SO₄) | Anilines, β-Diketones | 2,4-Substituted Quinolines | wikipedia.org |

| Doebner-von Miller | Acid, Catalyst | Anilines, α,β-Unsaturated Carbonyls | Substituted Quinolines | nih.govgoogle.com |

| Oxidative Annulation | FeCl₃, K₂S₂O₈, DMSO | Anilines, Aryl Ketones | 4-Arylquinolines | rsc.org |

| Oxidative Annulation | Cu catalyst, O₂, DMSO | Anilines, Aryl Ketones | 2-Arylquinolines | rsc.org |

| Palladium-Catalyzed C-H/C-H Coupling | Pd(OAc)₂, Ag₂CO₃ | Quinoline N-Oxides, Arenes | C2-Arylated Quinolines | mdpi.comrsc.org |

| Copper-Catalyzed Cascade Cyclization | CuCl, I₂ | Aryl Aldehydes, Anilines, Acrylic Acid | 2-Substituted Quinolines | organic-chemistry.org |

| Iridium-Catalyzed Borylation | Iridium complex, Ligand | Fluoroquinolines, Boron source | Borylated Fluoroquinolines | researchgate.netucc.ienih.govacs.org |

| Rhodium-Catalyzed Annulation | Rh(III) catalyst, Oxidant | Pyridines, Alkynes | Substituted Quinolines | acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Fluoro-4-methylquinoline |

| 2,4-Substituted Quinolines |

| Fluoro-substituted quinoline |

| 4-Arylquinolines |

| 2-Arylquinolines |

| Pyrrolo[3,4-c]quinoline-1,3-diones |

| 2-Phenyl-benzofuro[3,2-c]quinoline |

| 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |

| Bromo-substituted quinoline |

| Quinindolines |

| Tetrahydroquinolines |

| Pyrroloquinazolinones |

| 6-Fluoroquinolines |

| C-7 substituted 6-fluoroquinolines |

| Fluoroquinolones |

| Bis-quinolines |

| 4-Aryl and 4-vinyl quinolines |

| β-(2-Aminophenyl)-α,β-ynones |

| 2-Fluoroaniline |

| Methyl vinyl ketone |

| Dimethyl sulfoxide (DMSO) |

| Silver carbonate (Ag₂CO₃) |

| Acrylic acid |

| Indoles |

| 2-Methylthiophene |

| Phenylboronic acid |

| 2-Aminohydrazones |

| Terminal alkynes |

| Boronic acids |

| Trifluoroborates |

| Pyridines |

| β-Diketones |

| α,β-Unsaturated carbonyl compound |

| 2-Aminoaryl aldehyde |

| 2-Aminoaryl ketone |

| 2-Aminoaryl alcohols |

| Ketones |

| Nitriles |

| Aryl aldehydes |

| Anilines |

| Boron source |

Manganese(II) Complex-Mediated N-Heterocycle Formation

The synthesis of quinoline scaffolds can be effectively achieved through catalysis by manganese complexes. Research has demonstrated that a simple and inexpensive catalytic system based on a manganese(II) complex can mediate the formation of various N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org This phosphine-free system highlights the utility of more accessible Mn(II) precursors over their expensive and air-sensitive Mn(I) counterparts. organic-chemistry.org

In a typical reaction, a Mn(II) complex catalyzes the dehydrogenative coupling of an amino alcohol with a ketone. organic-chemistry.org For the synthesis of a compound like this compound, a plausible route would involve the reaction of an appropriately substituted 2-aminoaryl alcohol with a suitable ketone in the presence of a Mn(II) catalyst. The reaction mechanism is proposed to proceed through a metal-ligand cooperative pathway. nih.gov Control experiments and spectroscopic analysis have helped in identifying potential intermediates in the catalytic cycle. nih.gov

A well-defined, air-stable Mn(II)-catalyst featuring a robust 1,10-phenanthroline-based tridentate pincer ligand has shown promising activity for the synthesis of quinolines in water under aerobic conditions. acs.org This method involves the dehydrogenative functionalization of alcohols. The catalytic cycle is thought to commence with the deprotonated alcohol binding to the Mn(II) center, followed by β-hydride elimination to produce an aldehyde and a manganese hydride species. acs.org This approach offers a sustainable route to quinolines from readily available precursors. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Phosphine-free Mn(II) complex | Amino alcohols, Ketones | Quinolines, Pyrroles, Pyridines | Inexpensive, air-stable catalyst, metal-ligand cooperative mechanism. organic-chemistry.org |

| organic-chemistry.orgCl (Mn(II)-pincer complex) | 2-Aminobenzyl alcohols, Ketones | Quinolines | Air-stable, operates in water, sustainable. acs.org |

| Mn(L1H)(CO)3Br (photocatalyst) | ortho-Aminobenzyl alcohols, Ketones | Quinolines, Naphthyridines | Visible-light initiated, ambient and aerobic conditions. ntu.edu.sg |

Green Chemistry and Sustainable Synthesis Protocols

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free synthesis offers a significant green advantage by eliminating the need for potentially toxic and volatile organic solvents. A facile and environmentally friendly protocol for quinoline synthesis involves the condensation of 2-aminoarylketones and active methylene compounds using ferric chloride hexahydrate (FeCl₃·6H₂O) as an inexpensive, non-toxic, and readily available catalyst. tandfonline.comresearchgate.nettandfonline.com This method is characterized by short reaction times, mild conditions, and high yields. tandfonline.com

Another approach utilizes choline (B1196258) hydroxide, a biodegradable and recyclable catalyst, for the intramolecular cyclization of 2-cyanophenylamide derivatives to produce 4-aminoquinoline-2-ones. rsc.org This protocol boasts easy workup and high yields, presenting a greener alternative to other reported methods. rsc.org

| Catalyst | Reactants | Conditions | Advantages |

| FeCl₃·6H₂O | 2-Aminoarylketones, Active methylene compounds | Water or solvent-free | Inexpensive, non-toxic, mild conditions, high yields. tandfonline.comtandfonline.com |

| Choline hydroxide | 2-Cyanophenylamide derivatives | - | Biodegradable, recyclable, easy workup, high yields. rsc.org |

Microwave-Assisted Organic Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, significantly reducing reaction times from hours to minutes and often improving yields. beilstein-journals.orgijpsjournal.com This technique provides efficient and uniform heating directly to the reactants, which is a major advantage over conventional heating methods. beilstein-journals.org The application of microwave irradiation is particularly beneficial for the synthesis of bioactive heterocyclic compounds and aligns with the principles of green chemistry. researchgate.net

For quinoline synthesis, microwave irradiation has been successfully employed in various reactions. For instance, the synthesis of 2,4-disubstituted quinoline derivatives has been achieved through the reaction of 2-aminoaryl ketones with phenylacetylenes under microwave irradiation and solvent-free conditions, catalyzed by indium(III) trifluoromethanesulfonate. organic-chemistry.org Similarly, a one-pot microwave-assisted synthesis of 3-acyl-2,4-dihydroxyquinolines has been reported, showcasing the efficiency of this technique. niscpr.res.in The combination of multicomponent reactions with microwave assistance provides a rapid and efficient pathway to complex heterocyclic structures. rsc.org

| Reaction Type | Key Features | Reference |

| Synthesis of 2,4-disubstituted quinolines | Microwave irradiation, solvent-free, In(OTf)₃ catalyst. | organic-chemistry.org |

| Synthesis of 3-acyl-2,4-dihydroxyquinolines | One-pot, microwave-assisted. | niscpr.res.in |

| Multicomponent synthesis of spiro heterocycles | Accelerates reaction rates, improves yields. | rsc.org |

| Synthesis of N-alkylated 2-pyridones | Drastically improved yields and reduced reaction times compared to conventional heating. | beilstein-journals.org |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time and resources. chim.it These strategies are particularly valuable for the diversity-oriented synthesis of heterocyclic compounds. chim.itscholarsresearchlibrary.com

The synthesis of fluorinated quinolines can be achieved through one-pot tandem sequential reactions. For example, 3-fluoro-4-(trifluoromethyl)quinolines have been synthesized from pentafluoropropen-2-ol via a Mannich addition with aldimines, followed by Friedel–Crafts cyclization and aromatization in a single pot. acs.orgnih.gov

Multicomponent strategies have also been developed for the synthesis of various N-heterocycles using versatile building blocks like diketene. scholarsresearchlibrary.comscitechnol.com These reactions often proceed with high efficiency under mild conditions without the need for a catalyst. scitechnol.com The application of MCRs to the synthesis of pyrano[2,3-d]pyrimidine-containing heterocycles highlights the potential for creating complex, biologically relevant scaffolds. rsc.org

Advanced Synthetic Techniques

The quest for more efficient, controlled, and scalable synthetic methods has led to the development of advanced techniques such as the use of microfluidic reactors.

Application of Microfluidic Reactors in Quinoline Synthesis

Microfluidic reactors, or microreactors, offer significant advantages over traditional batch synthesis by providing precise control over reaction parameters such as temperature, pressure, and flow rates. alineinc.com The high surface-to-volume ratio in microchannels enhances heat and mass transfer, leading to faster reactions, higher yields, and improved reproducibility. alineinc.comufluidix.com This technology is particularly beneficial for the synthesis of pharmaceuticals and other high-value chemical compounds. alineinc.commdpi.com

The continuous-flow nature of microreactors is ideal for processes requiring constant production and allows for rapid screening of reaction conditions. alineinc.com While direct examples of the synthesis of this compound in a microfluidic reactor are not prevalent in the literature, the general applicability of this technology to organic synthesis, including the production of heterocyclic compounds, is well-established. mdpi.comelveflow.com The use of microfluidics can lead to more efficient, safer, and scalable production of quinoline derivatives. elveflow.comelveflow.com

| Technology | Key Advantages | Applications in Synthesis |

| Microfluidic Reactors | Precise control over reaction conditions, enhanced heat and mass transfer, faster reaction times, higher yields, scalability. alineinc.comufluidix.com | Pharmaceutical synthesis, nanoparticle synthesis, high-throughput screening. alineinc.commdpi.comelveflow.com |

Stereoselective Cyclopropanation and Other Controlled Stereochemical Transformations

The introduction of stereocenters, particularly in the formation of three-membered rings, onto the quinoline framework is a significant area of research due to the potential for generating novel molecular architectures with specific biological activities. Methodologies for the stereoselective cyclopropanation of quinoline derivatives and other transformations that establish defined stereochemistry are crucial for accessing enantiomerically pure or enriched compounds. While specific studies on this compound are limited, research on analogous structures provides a strong foundation for understanding the potential synthetic routes.

Diastereoselective Cyclopropanation of Quinolines

A notable example of achieving high diastereoselectivity involves the iodine-mediated cyclopropanation of arylidenemalononitriles using 2,6-dimethylquinoline (B146794). researchgate.net This reaction proceeds through the in-situ formation of a quinolinium ylide, which then reacts with the Michael acceptor. The process is highly trans-selective, leading to the formation of 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles in moderate to good yields. researchgate.net Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the high trans-stereoselectivity of the reaction between a pyridinium (B92312) ylide and 2-(4-chlorobenzylidene)malononitrile, which serves as a model for the quinoline reaction. These studies indicate that the ring closure is the rate-determining step and that the high polarity of the addition, driven by the strong nucleophilic character of the ylide and the electrophilic nature of the alkene, dictates the stereochemical outcome. researchgate.net

The reaction conditions and yields for the cyclopropanation of various arylidenemalononitriles with 2,6-dimethylquinoline are summarized below.

| Aryl Group (Ar) | Yield (%) | Reference |

|---|---|---|

| Phenyl | 75 | cuny.edu |

| 4-Methylphenyl | 78 | cuny.edu |

| 4-Methoxyphenyl | 82 | cuny.edu |

| 4-Chlorophenyl | 85 | cuny.edu |

| 4-Nitrophenyl | 72 | cuny.edu |

Enantioselective Transformations of Quinolines and Analogues

Asymmetric hydrogenation represents a powerful tool for introducing chirality into the quinoline core. Iridium-catalyzed asymmetric hydrogenation of various substituted quinolines has been shown to produce tetrahydroquinolines with high enantioselectivity. For instance, the hydrogenation of 6-fluoro-2-methylquinoline, an analogue of the target compound, is a key step in the synthesis of the antibacterial agent (S)-flumequine. sci-hub.se These reactions often employ chiral phosphine (B1218219) ligands in combination with an iridium catalyst and an iodine additive to achieve high levels of stereocontrol. sci-hub.sedicp.ac.cn

The development of catalytic systems for the asymmetric cyclopropanation of alkenes with heteroaryldiazomethanes also offers insights into potential strategies for quinoline functionalization. Cobalt(II)-based metalloradical catalysis, using specifically designed chiral porphyrin ligands, has proven effective for the asymmetric cyclopropanation of alkenes with α-pyridyldiazomethanes, affording chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. researchgate.net This methodology could potentially be adapted for quinoline-containing diazo compounds.

Other Stereocontrolled Reactions

Beyond cyclopropanation and hydrogenation, other diastereoselective reactions provide access to stereochemically defined quinoline derivatives. For example, the B(C6F5)3-catalyzed borylative reduction of substituted quinolines can be highly diastereoselective. The reaction of 2-methylquinoline (B7769805) with catecholborane (HBcat) yields the corresponding cis-3-boryl-tetrahydroquinoline, which can be oxidized to the cis-3-hydroxy product with excellent diastereomeric ratio (dr = 99:1). kaist.ac.kr This method's stereochemical outcome is dependent on the substitution pattern of the quinoline ring. kaist.ac.kr

The following table summarizes the diastereoselective borylative reduction of various substituted quinolines.

| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | cis-3-Hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline | 53 | 99:1 | kaist.ac.kr |

| 2,6-Dimethylquinoline | cis-3-Hydroxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline | 65 | 92:8 | kaist.ac.kr |

| 2,8-Dimethylquinoline | cis-3-Hydroxy-2,8-dimethyl-1,2,3,4-tetrahydroquinoline | 58 | 84:16 | kaist.ac.kr |

| 6-Chloro-2-methylquinoline | cis-6-Chloro-3-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline | 61 | 89:11 | kaist.ac.kr |

These examples highlight the diverse strategies available for the stereocontrolled functionalization of the quinoline scaffold. While direct application to this compound may require optimization, these methodologies provide a clear roadmap for the synthesis of its chiral derivatives.

Advanced Spectroscopic and Structural Characterization of 8 Fluoro 2,6 Dimethylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluorinated quinoline (B57606) derivatives, a multi-nuclear approach is essential for unambiguous characterization. dntb.gov.uaresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to determine the carbon-hydrogen framework of a molecule. In the context of 8-Fluoro-2,6-dimethylquinoline derivatives, these methods confirm the presence and connectivity of the quinoline core and its substituents.

For instance, in a series of synthesized 8-fluoro-2,3-dimethylquinoline derivatives, the protons of the two methyl groups are typically observed as singlets in the ¹H NMR spectrum at approximately 2.3 ppm and 2.8 ppm. researchgate.net The corresponding carbon signals in the ¹³C NMR spectrum appear around 12.87 ppm and 24.37 ppm. researchgate.net The aromatic protons of the quinoline ring system resonate in the downfield region, generally between 7.0 and 9.0 ppm. researchgate.net For 2,6-dimethylquinoline (B146794), the methyl groups appear at δ 2.70 ppm and 2.45 ppm in the ¹H NMR spectrum. rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | 2.32 (s, 3H, CH₃), 2.80 (s, 3H, CH₃), 7.0-9.0 (m, aromatic H) | 12.87 (CH₃), 24.37 (CH₃), 163.73 (C=O) | researchgate.net |

| 2,6-Dimethylquinoline | 2.45 (s, 3H, 6-CH₃), 2.70 (s, 3H, 2-CH₃), 7.29-7.92 (m, 5H, aromatic H) | 21.43 (6-CH₃), 25.03 (2-CH₃), 121.90-135.30 (aromatic C), 127.3, 135.8, 147.1, 158.5 (ipso C) | rsc.org |

| 2,8-Dimethylquinoline | 2.78 (s, 3H, CH₃), 2.84 (s, 3H, CH₃), 7.28-8.03 (m, 5H, aromatic H) | 17.97 (CH₃), 25.69 (CH₃), 121.61-136.24 (aromatic C), 126.3, 136.53, 147.0, 157.8 (ipso C) | rsc.org |

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Detection and Environment Analysis

For fluorinated compounds, ¹⁹F NMR spectroscopy is an indispensable tool. It provides direct evidence for the presence of fluorine and offers insights into its electronic environment. The chemical shift of the fluorine atom is highly sensitive to its position on the quinoline ring and the nature of neighboring substituents. For example, the resonance signal in the ¹⁹F NMR spectrum of 2-fluoroquinoline (B1329933) is observed at -63 ppm. researchgate.net The introduction of other substituents, such as chloro, bromo, or trifluoromethyl groups, can cause downfield shifts in the ¹⁹F NMR spectra of 2-fluoroquinolines. researchgate.net In studies of 8-fluoroflavins and their protein complexes, ¹⁹F NMR has been used to probe changes in the electronic environment of the flavin ring system upon ligand binding or redox changes, with chemical shifts appearing over a range of several ppm. nih.gov This high sensitivity makes ¹⁹F NMR a powerful technique for studying molecular interactions and electronic structure. rsc.org

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments are crucial for complex molecules where one-dimensional spectra may be crowded or ambiguous. ijpsdronline.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure. ijpsdronline.comorientjchem.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon resonances based on their attached protons. ijpsdronline.comorientjchem.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the entire molecular skeleton by connecting different spin systems. ijpsdronline.comorientjchem.org

The application of these techniques has been demonstrated in the structural elucidation of various quinoline derivatives, such as 2-chloro-8-methyl-3-formylquinoline, where COSY, HSQC, and HMBC were used to provide complete spectral details. ijpsdronline.com Similarly, the structures of thiazole (B1198619) derivatives containing quinoline moieties have been confirmed using a combination of these 2D NMR methods. orientjchem.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency, providing a molecular "fingerprint." In the characterization of quinoline derivatives, FT-IR is used to confirm the presence of key functional groups. For example, in a series of novel fluorinated quinoline analogs, the presence of a carbonyl group (C=O) from an ester linkage was confirmed by a strong absorption band in the FT-IR spectrum. researchgate.net The spectra of various quinoline derivatives also show characteristic absorptions for C-H, C=C, and C-N bonds within the aromatic system. scienceijsar.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | scienceijsar.com |

| Alkyl C-H | Stretching | 2850-2960 | scienceijsar.com |

| C=O (Ester) | Stretching | 1735-1750 | researchgate.net |

| C=C (Aromatic) | Stretching | 1400-1600 | scienceijsar.com |

| C-F | Stretching | 1000-1400 | scienceijsar.com |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation, configuration, and intermolecular interactions that govern the solid-state properties of this compound derivatives.

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure. For derivatives of this compound, this method can provide precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. In a study on a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, single-crystal X-ray diffraction was crucial in confirming its structure. researchgate.netdntb.gov.ua Similarly, the crystal structure of other quinoline derivatives, such as 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, was determined, revealing a triclinic P-1 space group. preprints.org This level of detail is essential for understanding the steric and electronic effects of the fluoro and dimethyl substitutions on the quinoline core.

For chiral derivatives, single crystal X-ray diffraction using Cu-Kα radiation can be employed to determine the absolute configuration, often supported by the Flack parameter. This is critical in pharmaceutical and materials science applications where enantiomeric purity is paramount. The crystal packing of these compounds is often stabilized by intermolecular interactions such as C–H∙∙∙π interactions. preprints.org

Table 1: Crystallographic Data for a Representative Quinoline Derivative

| Parameter | Value |

| Compound | 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |

| Formula | C25H21N3O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.834(3) |

| b (Å) | 10.368(3) |

| c (Å) | 11.758(4) |

| α (°) | 81.33(3) |

| β (°) | 71.37(3) |

| γ (°) | 80.91(3) |

| Volume (ų) | 993.5(6) |

| Z | 2 |

| Note: Data is for a related quinoline derivative to illustrate typical parameters. preprints.org |

Powder X-ray diffraction (PXRD) is a versatile technique used to assess the crystallinity and phase purity of a bulk sample. For newly synthesized batches of this compound, PXRD can quickly confirm whether the material is amorphous or crystalline and can be used to identify different polymorphic forms. The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. rhhz.netresearchgate.netcambridge.org

In the characterization of novel quinoline derivatives, PXRD patterns of the synthesized compounds are often compared with simulated data to confirm the purity of the crystalline phase. nih.gov The analysis is typically performed using a diffractometer with Cu Kα radiation. rhhz.net For instance, the PXRD pattern of synthesized NiO nanoparticles, a catalyst used in quinoline synthesis, showed distinct diffraction peaks corresponding to its cubic crystalline structure. rhhz.net

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction and to assess the purity of the product. ijcrt.orgsci-rad.com In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. nih.govoiccpress.com A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable solvent system (eluent). sci-rad.com The separated components are visualized, often under UV light or by using staining agents like iodine vapor. ijpsr.com The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis, or combustion analysis, is a crucial technique for verifying the empirical formula of a newly synthesized compound. nih.govacs.org This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the calculated values for the proposed structure of this compound (C11H10FN). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net For instance, the purity of novel indolo[2,3-b]quinoline guanidine (B92328) derivatives was confirmed by elemental analysis, with found values for C, H, N, and Cl closely matching the calculated values. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 75.41% |

| Hydrogen | H | 1.01 | 5.75% |

| Fluorine | F | 19.00 | 10.84% |

| Nitrogen | N | 14.01 | 8.00% |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the molecular structure and environment.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum shows the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. For quinoline derivatives, absorption bands are typically observed in the range of 250-400 nm, arising from π → π* transitions within the conjugated aromatic system. preprints.orgnih.gov The position and intensity of these absorption bands can be influenced by the substituents and the solvent polarity. niscpr.res.in

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. nih.gov The fluorescence spectrum provides information about the excited state of the molecule. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties, including quantum yield, can be highly sensitive to the molecular structure and the local environment, making some quinoline derivatives useful as fluorescent probes. niscpr.res.inmdpi.com For example, a study on 2-substituted imidazo[4,5-j]quinolines showed that their fluorescence spectra were solvent-dependent, with a bathochromic (red) shift observed in polar solvents. niscpr.res.in

Mechanistic Principles and Reaction Pathways for Transformations of 8 Fluoro 2,6 Dimethylquinoline Precursors

Elucidation of Fluorination Mechanisms on Azaaromatic Systems

Direct C–H fluorination is an efficient method for constructing aromatic C–F bonds, as it avoids the need for prefunctionalization of the substrate. nih.govnih.gov However, the fluorination of electron-deficient six-membered azaarenes like quinoline (B57606) presents significant challenges due to the electronic properties of the heterocyclic system. nih.govacs.org Traditional electrophilic and nucleophilic aromatic substitution pathways are often kinetically or thermodynamically unfavorable. nih.govacs.org

Nucleophilic fluorination of azaarenes is difficult because it requires the displacement of a hydride ion, which is a poor leaving group. nih.govnih.gov The process typically involves the formation of a high-energy Meisenheimer intermediate. researchgate.net To circumvent these challenges, modern strategies involving nucleophilic oxidative fluorination have been developed. One such approach utilizes a concerted nucleophilic aromatic substitution (CSNAr) strategy, which avoids the formation of the problematic Meisenheimer intermediate. nih.govnih.gov

A novel concept for C-H nucleophilic fluorination has been reported that proceeds through a radical chain process involving an asynchronous concerted fluoride-electron-hydride (F⁻-e⁻-H⁺) transfer. nih.govnih.govacs.org This method has enabled the first successful nucleophilic oxidative fluorination of quinolines. nih.gov The reaction is initiated by the single-electron reduction of an electrophilic fluorine source like Selectfluor to generate a key ion pair, which then participates in the chain propagation step. nih.gov This synergistic strategy represents a significant advance in the synthesis of fluorinated azaarenes. researchgate.net

The difficulties in fluorinating azaarenes can be understood by analyzing the key intermediates in classical aromatic substitution reactions.

Wheland Intermediates: In electrophilic aromatic substitution (SEAr), the attack of an electrophile on the aromatic ring forms a positively charged carbocation intermediate known as a Wheland intermediate or sigma complex. researchgate.net For electron-deficient azaarenes like quinoline, the presence of the sp²-hybridized nitrogen atom destabilizes this intermediate, making the SEAr pathway energetically costly and difficult to achieve. nih.govacs.org

| Intermediate | Reaction Type | Challenge in Azaarene Fluorination |

| Wheland Intermediate | Electrophilic Aromatic Substitution (SEAr) | High energy and instability due to the electron-deficient nature of the azaarene ring. nih.govnih.govacs.org |

| Meisenheimer Intermediate | Nucleophilic Aromatic Substitution (SNAr) | Endergonic formation and a strong preference for fluoride (B91410) elimination over the required hydride elimination for product formation. nih.govnih.govacs.org |

To bypass the high-energy barriers associated with Wheland and Meisenheimer intermediates, a concerted mechanism has been developed. nih.gov This process avoids the formation of a discrete Meisenheimer intermediate by having it exist only as a transition state. nih.govacs.org The strategy involves a concerted, asynchronous transfer of a fluoride anion (F⁻), an electron (e⁻), and a proton (H⁺). nih.govacs.org

The mechanism proceeds via a radical chain process. nih.gov An ion pair, such as TEDA²⁺·F⁻ (generated from Selectfluor), engages with the protonated quinoline. nih.gov This is followed by a fluoride-coupled electron transfer to the quinoline, which occurs simultaneously with deprotonation. nih.gov This concerted step generates a π-radical, which is then oxidized by Selectfluor to yield the final fluorinated product and regenerate the radical cation needed to continue the chain. nih.gov This innovative approach successfully circumvents the thermodynamic and kinetic hurdles of traditional fluorination methods for azaarenes. nih.govnih.gov

Regiochemical Control in Quinoline Annulations and Substitutions

Achieving the desired substitution pattern, as in 8-Fluoro-2,6-dimethylquinoline, requires precise control over the position of incoming groups. The inherent electronic properties of the quinoline ring system dictate its reactivity, but these can be modulated by reaction conditions, catalysts, and directing groups.

The regiochemical outcome of substitution reactions on the quinoline nucleus is determined by a combination of electronic and steric factors.

Electrophilic Substitution: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack, particularly the heterocyclic (pyridine) ring. askfilo.com Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. askfilo.comquimicaorganica.org The most favored positions are C-5 and C-8. askfilo.com This preference is explained by the stability of the cationic Wheland intermediate formed upon electrophilic attack; attack at C-5 and C-8 allows for resonance structures that keep the aromaticity of the pyridine (B92270) ring intact, leading to greater stabilization. askfilo.comquimicaorganica.org

Nucleophilic Substitution: In contrast, the electron-deficient nature of the heterocyclic ring makes it susceptible to nucleophilic attack. quora.com The C-2 and C-4 positions are the most electrophilic and are the primary targets for nucleophiles. nih.govquora.com Resonance structures show that a negative charge from nucleophilic attack at these positions can be effectively stabilized by delocalization onto the electronegative nitrogen atom. quora.comquimicaorganica.org Between these two, the C-4 position is considered the most electrophilic site. nih.gov Nucleophilic substitution at these positions is especially facile if a good leaving group (like a halogen) is present. quimicaorganica.org

| Reaction Type | Preferred Positions | Rationale |

| Electrophilic Substitution | C-5 and C-8 | The carbocyclic ring is more electron-rich; intermediates are more stable as the pyridine ring's aromaticity is preserved. askfilo.comquimicaorganica.org |

| Nucleophilic Substitution | C-2 and C-4 | These positions are the most electron-deficient (electrophilic); intermediate anions are stabilized by the adjacent nitrogen. quora.comquimicaorganica.org |

The construction of the quinoline ring itself or subsequent modifications can involve cycloaddition and cyclization reactions where stereocontrol is crucial. Photochemical dearomative cycloadditions, for example, provide a powerful method for converting flat aromatic quinolines into complex three-dimensional structures. nih.govnih.gov

The stereochemical and regiochemical outcomes of these reactions are dictated by the reaction mechanism. nih.gov

Excited State Intermediates: Photochemical cycloadditions can proceed through different excited-state intermediates. Direct irradiation often generates a singlet excited state (S1), leading to concerted cycloadditions, while triplet sensitization (T1) can lead to stepwise radical cycloadditions. These different pathways can result in different regioisomeric products (ortho, meta, or para). nih.gov

Substituent and Solvent Effects: The substitution pattern on both the quinoline and the reacting alkene can influence the stability of intermediates, thereby directing the regioselectivity. nih.gov For instance, in some dearomative para-cycloadditions of quinolines, the regioselectivity is tunable by altering solvents and substitution patterns. nih.gov

Non-covalent Interactions: Diastereoselectivity, such as the preference for an endo product, has been rationalized by factors like London dispersion forces in the transition state. nih.gov

In intramolecular cycloadditions, the tether length and geometry connecting the reacting moieties play a critical role in determining the stereochemical outcome of the newly formed rings. researchgate.net

Catalytic Reaction Mechanisms

The introduction of new functionalities to the this compound core is often achieved through sophisticated catalytic systems. These methods offer high degrees of control over regioselectivity and reactivity, proceeding through well-defined catalytic cycles.

Mechanistic Insights into Transition-Metal-Catalyzed Cross-Couplings

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemistryjournals.netresearchgate.netmdpi.com While specific studies on this compound are limited, the mechanistic principles can be inferred from extensive research on related quinoline systems. The catalytic cycles for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are central to these transformations. chemistryjournals.net

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., a bromo- or iodo-substituted this compound precursor) to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the halogen and the electronic properties of the quinoline ring. The electron-withdrawing fluorine atom at the 8-position can affect the electron density of the aromatic system, potentially influencing the kinetics of this step.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the organopalladium(II) halide intermediate reacts with an organoboron reagent in the presence of a base. This step involves the transfer of an organic group from the boron atom to the palladium center, forming a diorganopalladium(II) complex. The choice of base is critical for the efficiency of this step.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The steric hindrance posed by the methyl groups at the 2- and 6-positions of the quinoline ring can also play a significant role in the efficiency of these coupling reactions by influencing the approach of the coupling partners to the metal center.

Table 1: Key Steps in a Generalized Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the quinoline precursor. | Pd(0) complex, Organopalladium(II) halide | Nature of halogen, electronic properties of the quinoline ring. |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the palladium center. | Diorganopalladium(II) complex | Base, nature of the organometallic reagent. |

| Reductive Elimination | Formation of the new C-C or C-X bond and regeneration of the Pd(0) catalyst. | Pd(0) complex | Steric and electronic properties of the coupled groups. |

C-H Activation Mechanisms in Quinoline Derivatization

Direct C-H activation has emerged as a more atom-economical and environmentally benign strategy for the functionalization of heterocyclic compounds, including quinolines. nih.gov The presence of the nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective activation of specific C-H bonds by a transition metal catalyst. For this compound, the C-H bonds ortho to the nitrogen (at the C2 and C8 positions) are potential sites for directed activation.

The generally accepted mechanism for transition-metal-catalyzed C-H activation often involves the following key steps:

Coordination: The nitrogen atom of the quinoline coordinates to the metal center of the catalyst. This initial coordination brings the catalyst into proximity with the target C-H bond.

C-H Cleavage: This is often the rate-determining step and can proceed through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis. The specific pathway is dependent on the metal, ligands, and substrate. The electronic nature of the quinoline ring, influenced by the fluoro and methyl substituents, will impact the acidity of the C-H bonds and thus the facility of this step.

Functionalization: The resulting metallacyclic intermediate can then react with a variety of coupling partners to form the desired functionalized product.

Catalyst Regeneration: The final step involves the release of the product and regeneration of the active catalyst.

The 8-methylquinoline (B175542) scaffold is a well-regarded substrate for C(sp³)–H functionalization reactions due to the chelating effect of the nitrogen atom, which facilitates the formation of cyclometallated complexes with various transition metals. nih.gov This principle can be extended to the methyl group at the 6-position of this compound, opening avenues for its selective functionalization.

Radical Reaction Pathways in Quinoline Synthesis

Radical reactions offer alternative pathways for the synthesis and functionalization of quinoline derivatives. These reactions often proceed under mild conditions and can be initiated by radical initiators or through photoredox catalysis. While specific studies on this compound are not abundant, general mechanisms of radical addition to quinoline precursors can be considered.

For instance, the synthesis of substituted quinolines can be achieved through radical cyclization reactions. A common strategy involves the generation of a radical on a side chain attached to an aniline (B41778) derivative, which then undergoes intramolecular addition to a double or triple bond, followed by aromatization to form the quinoline ring. The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate. The electronic properties of the substituents on the aniline precursor, including a fluorine atom, would influence the electron density of the aromatic ring and could affect the rate and selectivity of the cyclization.

Mechanistic Investigations of Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) provide efficient and convergent routes to complex molecular architectures, such as functionalized quinolines, in a single synthetic operation. researchgate.netnih.govrsc.org These reactions proceed through a sequence of interconnected steps, where the product of one reaction becomes the substrate for the next.

A plausible mechanistic pathway for a multi-component synthesis of a quinoline derivative could involve the initial formation of an enamine or imine intermediate from the reaction of an aniline precursor with a carbonyl compound. This intermediate could then undergo a [4+2] cycloaddition (Diels-Alder type) reaction with an alkyne or alkene, followed by an elimination or oxidation step to yield the aromatic quinoline core. The specific substitution pattern of the final product is determined by the nature of the starting materials. nih.gov

For example, the reaction of a substituted aniline with two equivalents of an aldehyde can lead to the formation of a quinoline. The mechanism likely involves the formation of an enamine from one molecule of the aldehyde and the aniline, which then acts as a nucleophile to attack a second molecule of the aldehyde. Subsequent cyclization and dehydration would then lead to the formation of the quinoline ring. The fluoro and dimethyl substituents on the aniline precursor would influence the nucleophilicity of the enamine intermediate and the stability of the carbocationic intermediates formed during the cyclization process.

Advanced Functionalization and Derivatization Strategies for the 8 Fluoro 2,6 Dimethylquinoline Scaffold

Halogenation at Peripheral Positions

The introduction of additional halogen atoms onto the 8-fluoro-2,6-dimethylquinoline framework is a primary strategy for creating new derivatives. Halogenation can significantly influence a molecule's lipophilicity and metabolic stability, and the halogen atoms themselves can serve as reactive handles for subsequent cross-coupling reactions.

Regioselective bromination of the quinoline (B57606) ring system is a key transformation for introducing a versatile functional group. While direct bromination of this compound is specific, studies on the closely related 2,6-dimethylquinoline (B146794) provide a clear pathway for C8-functionalization. One established method involves a multi-step synthesis starting from 2-bromo-4-methylaniline (B145976), which is cyclized with crotonaldehyde (B89634) to form 8-bromo-2,6-dimethylquinoline (B1381944). mdpi.comresearchgate.net This approach builds the desired brominated quinoline core from an appropriately substituted aniline (B41778) precursor. mdpi.com The crude product from this reaction can be purified via its zinc chloride complex, which is insoluble in most organic solvents. mdpi.com

Modern catalytic methods also offer pathways for selective C8 functionalization. For instance, Rh(III)-catalyzed C8-bromination of quinoline N-oxides demonstrates high regioselectivity and functional group tolerance. researchgate.net Another related strategy is the site-selective C-H borylation at the C8 position, catalyzed by iridium systems, which installs a boronate ester that can be subsequently converted to a bromine atom. researchgate.netresearchgate.net

Table 1: Synthesis of 8-Bromo-2,6-dimethylquinoline

| Starting Material | Reagents & Conditions | Product | Notes | Ref |

|---|

The incorporation of chlorine atoms into the quinoline scaffold is another important functionalization technique. General methods for chlorination often involve electrophilic aromatic substitution using reagents like chlorine gas (Cl₂) or hydrogen chloride (HCl). The position of chlorination is governed by the existing substituents on the quinoline ring. For example, the synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline highlights the possibility of having multiple halogen substituents on the quinoline core.

The reactivity of chlorinated quinolines is well-documented; the chlorine atom, particularly at the 2- or 4-position, is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. A comprehensive analysis of chlorinated quinoline derivatives in the Cambridge Structural Database (CSD) reveals that these compounds are significant in medicinal chemistry, often exhibiting antimicrobial and anticancer properties. rasayanjournal.co.in

Installation of Diverse Carbonaceous Moieties

Creating carbon-carbon bonds to attach alkyl, aryl, or other carbon-based functional groups is a cornerstone of medicinal chemistry for diversifying molecular structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation and alkylation of halo-quinolines. The Suzuki coupling reaction, for instance, has been successfully used to functionalize the C8 position. In a specific example, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was coupled with 2-methoxyphenylboronic acid using a palladium catalyst (Pd(dppf)Cl₂) and a base (K₃PO₄) to yield the C8-arylated product. mdpi.comresearchgate.net This demonstrates a reliable method for installing aryl groups at a specific position, starting from a brominated precursor. mdpi.comresearchgate.net

Furthermore, 4-haloquinoline intermediates are valuable for introducing a variety of substituents, including alkyl groups, at the C4 position. nih.gov Palladium-catalyzed methods have also been developed for the regioselective C-2 arylation of the quinoline ring. researchgate.net These cross-coupling strategies are essential for building molecular complexity and synthesizing libraries of derivatives for biological screening. nih.govnih.gov

Table 2: Example of C8-Arylation via Suzuki Coupling

| Substrate | Coupling Partner | Catalyst & Conditions | Product | Ref |

|---|

Research has led to the synthesis of novel carbonate derivatives based on a fluoroquinoline scaffold, highlighting another avenue for derivatization. A series of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives were designed and synthesized to evaluate their biological activities. nih.govresearchgate.nethep.com.cn The synthesis starts from the corresponding 4-hydroxyquinoline (B1666331) derivative, which is then reacted with a substituted benzyl (B1604629) chloroformate or a similar acylating agent to form the target carbonate ester. researchgate.net This work underscores the utility of the 4-hydroxy group on the quinoline ring as a handle for introducing carbonate functionalities, which can significantly alter the compound's properties. nih.govresearchgate.net

The quinoline scaffold can be used to direct the formation of appended ring systems like cyclopropanes. An iodine-mediated reaction of 2,6-dimethylquinoline with the Knoevenagel condensation products of malononitrile (B47326) and various benzaldehydes results in the one-pot synthesis of 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles. researchgate.net In this transformation, the quinoline itself becomes a substituent on the newly formed cyclopropane (B1198618) ring. researchgate.net The ability of alkyl groups on a quinoline derivative to form a cyclopropyl (B3062369) ring is also noted in the patent literature, indicating the versatility of the scaffold in constructing strained ring systems. google.com Such modifications are of interest as they introduce three-dimensional complexity into otherwise planar aromatic systems. thieme-connect.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-dimethylquinoline |

| 8-Bromo-2,6-dimethylquinoline |

| 2-Bromo-4-methylaniline |

| Crotonaldehyde |

| Quinoline N-oxide |

| 7-Fluoro-3,4-dihydroquinolin-2(1H)-one |

| 2-Chloro-4,6-dimethylquinoline |

| 8-Bromo-4-chloro-2,6-dimethylquinoline |

| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate |

| 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |

| 2-Methoxyphenylboronic acid |

| 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |

| 6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline carbonate |

| 4-Hydroxyquinoline |

| 2-Aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitrile |

| Malononitrile |

Heteroatom-Directed Functionalization

Heteroatom-directed functionalization leverages the presence of atoms like oxygen and nitrogen to guide reactions to specific sites on a molecule. For the this compound scaffold, introducing a hydroxyl group provides a reactive handle for subsequent modifications, such as esterification, while the nitrogen atom of the quinoline ring itself can direct C-H activation processes like borylation.

Esterification Reactions on Hydroxyl-Substituted Quinolines

The introduction of a hydroxyl group onto the quinoline scaffold, for instance at the C-4 or C-8 position, creates a nucleophilic center ripe for esterification. This reaction is a fundamental tool for modifying the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability.

Research on 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives demonstrates the feasibility and utility of this approach. The hydroxyl group of 8-HQ exhibits typical phenolic properties, readily undergoing O-acylation in a basic medium to form various ester derivatives. scispace.commdpi.com For example, new Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been synthesized and successfully used as catalysts for esterification reactions, showcasing the reactivity of the hydroxyl group. researchgate.net

In one synthetic approach, 8-hydroxyquinoline is reacted with various acyl chlorides or sulfonyl chlorides in a basic medium to produce the corresponding esters. mdpi.com Another study describes the synthesis of amino acid-hydroxyquinoline esters by refluxing an amino acid with 8-hydroxyquinoline in acetonitrile. dergipark.org.tr These methods could be readily adapted to a hydroxylated derivative of this compound, allowing for the introduction of a wide array of ester functionalities. The specific reaction conditions can be tailored to the desired product, as shown in the table below.

| Product Type | Reagents | Conditions | Reference |

| Quinoline-Amino Acid Esters | 8-Hydroxyquinoline, Amino Acid, HCl | Acetonitrile, Reflux (70-80°C) | dergipark.org.tr |

| Quinolin-8-yl Benzoate | 8-Hydroxyquinoline, Benzoyl Chloride | Basic Medium | mdpi.com |

| Quinolin-8-yl 4-methylbenzenesulfonate | 8-Hydroxyquinoline, Tosyl Chloride | Basic Medium | mdpi.com |

The formation of these esters significantly alters the electronic and photophysical properties of the quinoline core. Studies have shown that ester derivatives of 8-HQ exhibit different fluorescence characteristics compared to the parent alcohol, an effect attributed to the absence of intramolecular hydrogen bonding and structural changes. mdpi.com This modulation of properties is a key advantage of esterification as a functionalization strategy.

Borylation Reactions for Subsequent Transformations

Borylation is a powerful strategy for introducing a versatile functional group onto the quinoline scaffold. The resulting organoboron compounds, typically boronic acids or boronate esters, are stable and highly valuable intermediates for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

For a scaffold like this compound, transition-metal-catalyzed C-H borylation offers a direct route to functionalization without the need for pre-installed leaving groups. Iridium and palladium are the catalysts of choice for these transformations, often exhibiting remarkable regioselectivity controlled by steric and electronic factors. rsc.orgresearchgate.net